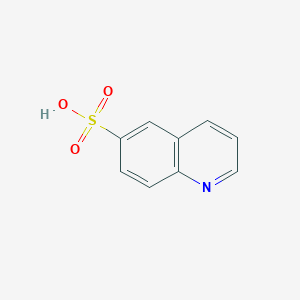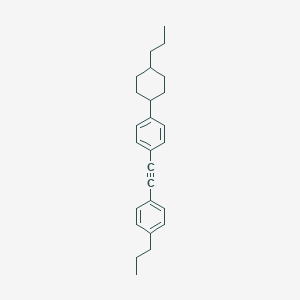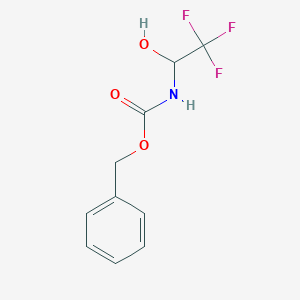![molecular formula C24H16O4 B189189 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 75925-22-3](/img/structure/B189189.png)
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, also known as DPEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Effets Biochimiques Et Physiologiques
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit tumor growth and metastasis in vitro and in vivo. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to reduce viral load and prevent viral replication. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to exhibit high thermal stability and good solubility in organic solvents, making it a promising candidate for use in OLEDs and other electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have potential applications in various fields. However, one limitation of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research involving 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione. In medicinal chemistry, further studies could be conducted to investigate the anticancer and antiviral properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, as well as its potential use in other therapeutic applications. In materials science, research could focus on optimizing the properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione for use in electronic devices, such as improving its stability and solubility. Additionally, further studies could be conducted to explore the mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione and to identify potential targets for its use in various applications.
Méthodes De Synthèse
The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione involves the reaction of 2,3-naphthalenedicarboxylic anhydride with phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including hydrazine addition, cyclization, and oxidation, to yield 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione as a white crystalline solid.
Applications De Recherche Scientifique
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been investigated for its anticancer and antiviral properties. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been explored for its ability to act as a molecular switch and as a component in organic light-emitting diodes (OLEDs). In organic electronics, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been studied for its potential use in field-effect transistors and photovoltaic devices.
Propriétés
Numéro CAS |
75925-22-3 |
|---|---|
Nom du produit |
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione |
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1,8-diphenyl-11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-triene-10,12-dione |
InChI |
InChI=1S/C24H16O4/c25-21-19-20(22(26)27-21)24(16-11-5-2-6-12-16)18-14-8-7-13-17(18)23(19,28-24)15-9-3-1-4-10-15/h1-14,19-20H |
Clé InChI |
LXGWNCJNLUFEQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6 |
Autres numéros CAS |
75925-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
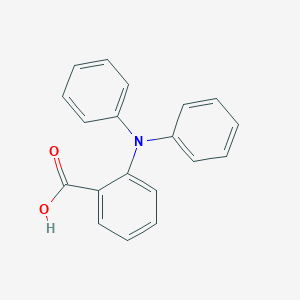
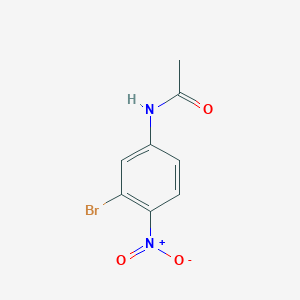
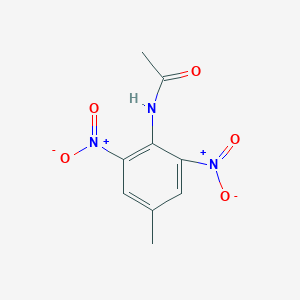
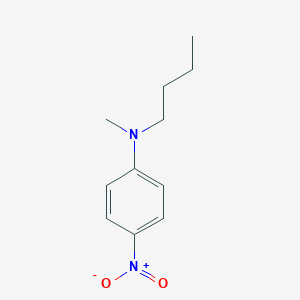
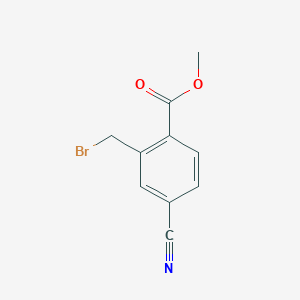
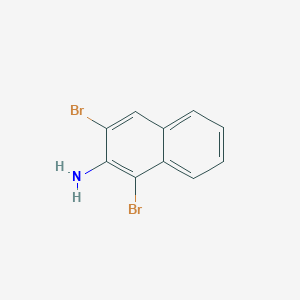
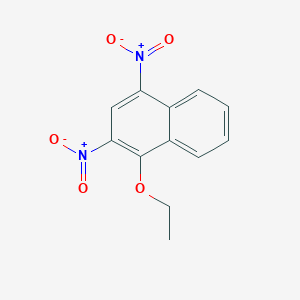
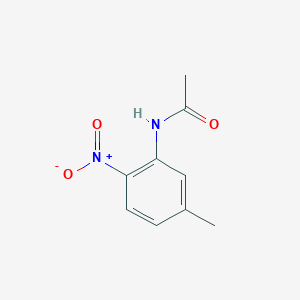
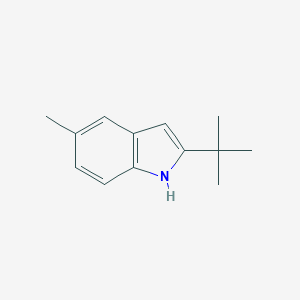
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
